molecular formula C12H16ClN3O3S B1669745 Dabuzalgron CAS No. 219311-44-1

Dabuzalgron

Cat. No.: B1669745
CAS No.: 219311-44-1
M. Wt: 317.79 g/mol
InChI Key: FOYWMEJSRSBQGB-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Dabuzalgron interacts with α1A-adrenoceptor, a type of G protein-coupled receptor . The interaction between this compound and α1A-adrenoceptor is believed to be an agonistic one, meaning that this compound can bind to this receptor and activate it .

Cellular Effects

This compound has been shown to have protective effects against Doxorubicin-induced cardiotoxicity . It is believed to exert these effects by preserving mitochondrial function . This suggests that this compound may influence cell function by impacting cellular metabolism and potentially affecting cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the α1A-adrenoceptor . This binding activates the receptor, which can lead to a series of downstream effects within the cell . These effects may include changes in gene expression, enzyme activation or inhibition, and alterations in cellular metabolism .

Temporal Effects in Laboratory Settings

This suggests that this compound may have long-term effects on cellular function, potentially by preserving mitochondrial function over time .

Dosage Effects in Animal Models

In animal models, this compound has been shown to protect against Doxorubicin-induced cardiotoxicity It is known that this compound can exert its protective effects at dosages that do not significantly increase blood pressure .

Metabolic Pathways

Given its role as an α1A-adrenoceptor agonist , it is likely that this compound is involved in pathways related to adrenergic signaling.

Transport and Distribution

Given its role as an α1A-adrenoceptor agonist , it is likely that this compound is transported to and distributed within cells in a manner similar to other adrenergic agonists.

Subcellular Localization

As an α1A-adrenoceptor agonist , this compound likely interacts with α1A-adrenoceptors, which are typically located on the cell membrane . This suggests that this compound may primarily localize to the cell membrane where it can interact with its target receptor.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dabuzalgron involves multiple steps, starting with the preparation of the core sulfonamide structure. The key steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key steps include:

Chemical Reactions Analysis

Types of Reactions: Dabuzalgron undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, aryl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups .

Scientific Research Applications

Dabuzalgron has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness of Dabuzalgron: this compound is unique due to its high selectivity for alpha-1A adrenergic receptors, which allows it to exert specific therapeutic effects with minimal off-target interactions. This selectivity makes it particularly valuable in treating conditions like urinary incontinence and heart failure, where targeted receptor activation is crucial .

Properties

IUPAC Name

N-[6-chloro-3-(4,5-dihydro-1H-imidazol-2-ylmethoxy)-2-methylphenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O3S/c1-8-10(19-7-11-14-5-6-15-11)4-3-9(13)12(8)16-20(2,17)18/h3-4,16H,5-7H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOYWMEJSRSBQGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1NS(=O)(=O)C)Cl)OCC2=NCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50176345
Record name Dabuzalgron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50176345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219311-44-1
Record name N-[6-Chloro-3-[(4,5-dihydro-1H-imidazol-2-yl)methoxy]-2-methylphenyl]methanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=219311-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dabuzalgron [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219311441
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dabuzalgron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50176345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DABUZALGRON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LGX4GZ74WO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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